molecular formula C15H14N2O3 B5660709 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate

2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate

Cat. No. B5660709
M. Wt: 270.28 g/mol
InChI Key: JXBLOTBSFKQHNS-UHFFFAOYSA-N
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Description

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .


Synthesis Analysis

Pyrazines can be synthesized through various methods. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring have been synthesized . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .


Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazine derivative would depend on its exact structure. For example, Ethyl 2-pyrazinecarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 236.8±20.0 °C at 760 mmHg, and a flash point of 97.0±21.8 °C .

Scientific Research Applications

Antimicrobial Activity

2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate: has shown promising antimicrobial properties. Pyrazine derivatives, including this compound, have been evaluated for their effectiveness against various bacterial and fungal strains. Studies have demonstrated significant activity against pathogens such as Mycobacterium tuberculosis and Candida albicans, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Research has indicated that pyrazine derivatives possess anticancer properties. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been studied for its cytotoxic effects on cancer cell lines. The compound’s ability to induce apoptosis and inhibit cell proliferation suggests its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazine derivatives have been well-documented. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been investigated for its ability to reduce inflammation by inhibiting key inflammatory mediators. This makes it a promising candidate for treating inflammatory diseases such as arthritis .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. 2-(4-ethylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has demonstrated significant antioxidant activity in various assays. This property is beneficial for preventing cellular damage and could be useful in developing treatments for diseases associated with oxidative stress .

Mechanism of Action

The mechanism of action of pyrazine derivatives can also vary widely. For instance, some pyrazine derivatives have been shown to inhibit InhA, which might contribute to their antimycobacterial activity .

Future Directions

Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may lead to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-3-5-12(6-4-11)14(18)10-20-15(19)13-9-16-7-8-17-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLOTBSFKQHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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